molecular formula C13H17N3O3 B2682416 (E)-1-(3-((6-methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)but-2-en-1-one CAS No. 2035008-20-7

(E)-1-(3-((6-methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)but-2-en-1-one

Número de catálogo B2682416
Número CAS: 2035008-20-7
Peso molecular: 263.297
Clave InChI: RRXKZKCNCAFTNR-ONEGZZNKSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

(E)-1-(3-((6-methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)but-2-en-1-one, also known as JNJ-1661010, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications.

Mecanismo De Acción

(E)-1-(3-((6-methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)but-2-en-1-one inhibits PKCθ by binding to the ATP-binding site of the enzyme and preventing its activation. This leads to a decrease in T-cell activation and inflammation. (E)-1-(3-((6-methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)but-2-en-1-one also inhibits GLO1 by binding to the active site of the enzyme and preventing the detoxification of methylglyoxal. This leads to an accumulation of methylglyoxal and subsequent cell death in cancer cells that are dependent on GLO1 for survival.
Biochemical and Physiological Effects:
(E)-1-(3-((6-methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)but-2-en-1-one has been shown to have anti-inflammatory and analgesic effects in animal models of arthritis and neuropathic pain. It has also been shown to have anti-tumor effects in preclinical models of cancer. (E)-1-(3-((6-methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)but-2-en-1-one has been shown to be well-tolerated in animal and human studies, with no significant adverse effects reported.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One advantage of (E)-1-(3-((6-methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)but-2-en-1-one is its potent inhibitory effects on PKCθ and GLO1, which make it a useful tool for studying the role of these enzymes in various disease states. However, one limitation of (E)-1-(3-((6-methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)but-2-en-1-one is its relatively low solubility in aqueous solutions, which can make it difficult to use in certain experimental settings.

Direcciones Futuras

For (E)-1-(3-((6-methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)but-2-en-1-one include further preclinical and clinical studies to evaluate its potential therapeutic applications in various disease states. Additionally, there is a need for the development of more potent and selective inhibitors of PKCθ and GLO1, which could lead to the development of more effective therapies for inflammatory diseases and cancer.

Métodos De Síntesis

The synthesis of (E)-1-(3-((6-methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)but-2-en-1-one involves a multi-step process that begins with the reaction of 6-methoxypyridazine-3-carboxylic acid with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC) and N-hydroxysuccinimide (NHS) to form the corresponding NHS ester. The NHS ester is then reacted with (E)-1-(3-aminopyrrolidin-1-yl)but-2-en-1-one to produce (E)-1-(3-((6-methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)but-2-en-1-one.

Aplicaciones Científicas De Investigación

(E)-1-(3-((6-methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)but-2-en-1-one has been extensively studied for its potential therapeutic applications. It has been shown to have potent inhibitory effects on a number of enzymes including protein kinase C theta (PKCθ), which is involved in T-cell activation and inflammation, and glyoxalase I (GLO1), which is involved in the detoxification of methylglyoxal, a toxic byproduct of glucose metabolism. (E)-1-(3-((6-methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)but-2-en-1-one has also been shown to have anti-inflammatory and analgesic effects in animal models of arthritis and neuropathic pain.

Propiedades

IUPAC Name

(E)-1-[3-(6-methoxypyridazin-3-yl)oxypyrrolidin-1-yl]but-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O3/c1-3-4-13(17)16-8-7-10(9-16)19-12-6-5-11(18-2)14-15-12/h3-6,10H,7-9H2,1-2H3/b4-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRXKZKCNCAFTNR-ONEGZZNKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC(=O)N1CCC(C1)OC2=NN=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/C(=O)N1CCC(C1)OC2=NN=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-1-(3-((6-methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)but-2-en-1-one

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.